molecular formula C25H23BO4 B607651 (E)-3-[4-[(E)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid CAS No. 2077980-83-5

(E)-3-[4-[(E)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid

Cat. No.: B607651
CAS No.: 2077980-83-5
M. Wt: 398.265
InChI Key: BINZFDGAOTWQNC-VZBZSUMNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GLL398 is a boron-modified triphenylethylene derivative, designed as an oral selective estrogen receptor downregulator. It is a mixture of E and Z isomers, which strongly binds to estrogen receptor alpha and potently degrades it in breast cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLL398 involves the modification of GW7604 by replacing the phenolic hydroxyl group with a boronic acid functional group . The synthetic route includes the following steps:

Industrial Production Methods

The industrial production of GLL398 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave-assisted synthesis and column chromatography for separation of E and Z isomers would be crucial .

Chemical Reactions Analysis

Types of Reactions

GLL398 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acid derivatives and substituted phenyl compounds .

Properties

CAS No.

2077980-83-5

Molecular Formula

C25H23BO4

Molecular Weight

398.265

IUPAC Name

(E)-3-[4-[(E)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C25H23BO4/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(16-14-21)26(29)30)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,29-30H,2H2,1H3,(H,27,28)/b17-10+,25-23-

InChI Key

BINZFDGAOTWQNC-VZBZSUMNSA-N

SMILES

B(C1=CC=C(C=C1)C(=C(CC)C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)O)(O)O

Appearance

White to off-white solid powder

Purity

>98% (contains E and Z isomers).

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GLL398;  GLL-398;  GLL 398.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-[4-[(E)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid
Reactant of Route 2
(E)-3-[4-[(E)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid
Reactant of Route 3
(E)-3-[4-[(E)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid
Reactant of Route 4
(E)-3-[4-[(E)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid
Reactant of Route 5
(E)-3-[4-[(E)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid
Reactant of Route 6
(E)-3-[4-[(E)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.